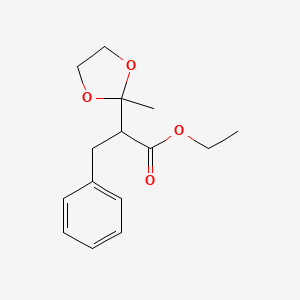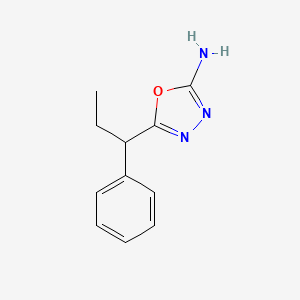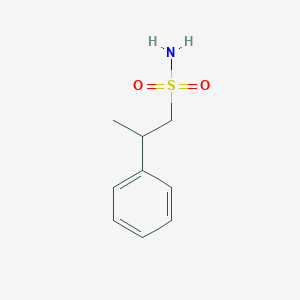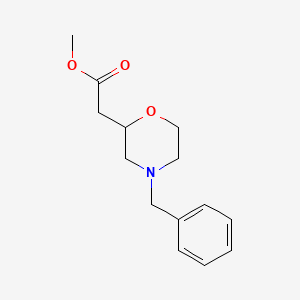
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate can be synthesized through specific reactions. For instance, Liang (2002) described a method involving the addition of acrolein to a glycol/HBr solution, followed by a Grignard reaction to produce the compound with an overall yield of 54.5% (Liang, 2002).
- Reactivity and Formation: Burgess et al. (2000) explored the formation of 1:1 adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions (Burgess et al., 2000).
Applications in Polymer and Material Science
- Polymer Synthesis and Degradation: Coskun et al. (1998) investigated the polymerization of a monomer derived from this compound, focusing on its thermal degradation and the formation of various volatile products (Coskun et al., 1998).
- Formation of Complexes: Canpolat and Kaya (2005) synthesized vic-dioxime complexes using derivatives of this compound, which formed mononuclear complexes with various metals (Canpolat & Kaya, 2005).
Other Applications
- Fragrance Ingredient Safety: Api et al. (2018) evaluated the safety of a related compound, Ethyl 2-methyl-1,3-dioxolane-2-acetate, for use in fragrances, confirming its non-genotoxic nature and absence of skin sensitization concerns (Api et al., 2018).
Propiedades
IUPAC Name |
ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-17-14(16)13(15(2)18-9-10-19-15)11-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHPMHOOCQXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2(OCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate](/img/structure/B3283376.png)
![3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B3283390.png)
![2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid](/img/structure/B3283394.png)


![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)

